2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid
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Overview
Description
2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core linked to a dinitrobenzoic acid moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Nitration of Benzoic Acid: Separately, 3,5-dinitrobenzoic acid is prepared by nitrating benzoic acid using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the pyrazolone derivative with the nitrated benzoic acid. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the benzoic acid moiety can be reduced to amino groups under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Amino-substituted benzoic acid derivatives.
Substitution: Various substituted pyrazolone-benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme activity due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazolone core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A simpler pyrazolone derivative used in various chemical reactions.
3,5-Dinitrobenzoic acid: The benzoic acid moiety without the pyrazolone core.
2-Phenyl-2,3-dihydro-1H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid is unique due to the combination of the pyrazolone core and the dinitrobenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N5O7 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C18H15N5O7/c1-10-15(17(24)21(20(10)2)11-6-4-3-5-7-11)19-16-13(18(25)26)8-12(22(27)28)9-14(16)23(29)30/h3-9,19H,1-2H3,(H,25,26) |
InChI Key |
RFUDIRJPDPUKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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